PEG6-Tos
CAS No.: 155130-15-7
Cat. No.: VC0538911
Molecular Formula: C17H28O8S
Molecular Weight: 392.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155130-15-7 |
---|---|
Molecular Formula | C17H28O8S |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 |
Standard InChI Key | NSODVVYOWINKAG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics of PEG6-Tos
Core Structural Components
PEG6-Tos belongs to the family of PEGylated tosylates, characterized by a hydrophilic PEG spacer and a reactive tosyl group. The PEG component consists of six repeating ethylene oxide units (-CH₂CH₂O-), conferring aqueous solubility and steric flexibility . The tosyl group (-SO₂C₆H₄CH₃), attached terminally, acts as an electrophilic leaving group, enabling facile displacement by nucleophiles such as amines, thiols, or hydroxyl groups . This bifunctionality allows PEG6-Tos to serve as a bridge between hydrophobic drug molecules and hydrophilic carriers, optimizing pharmacokinetic profiles.
Table 1: Key Molecular Properties of PEG6-Tos
Synthetic Accessibility and Modifications
The synthesis of PEG6-Tos typically involves the tosylation of a PEG6-diol precursor using toluenesulfonyl chloride under basic conditions. This reaction selectively substitutes one hydroxyl group with the tosyl moiety while retaining the other for subsequent derivatization . The retained hydroxyl group enables further functionalization, such as azide incorporation (as seen in Azide-PEG6-Tos) or conjugation to targeting ligands. The PEG spacer’s length—six units—strikes a balance between flexibility and steric hindrance, ensuring optimal interaction between linked molecules .
Mechanistic Role in PROTAC Design and Protein Degradation
Fundamentals of PROTAC Technology
PROTACs (PROteolysis-TArgeting Chimeras) are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, triggering their ubiquitination and subsequent degradation via the proteasome . A typical PROTAC comprises three elements:
-
Target protein ligand: Binds to the protein of interest.
-
E3 ligase ligand: Recruits the ubiquitination machinery.
-
Linker: Connects the two ligands and modulates complex stability.
PEG6-Tos has been employed as a linker in PROTACs due to its dual functionality. The tosyl group allows covalent attachment to ligands, while the PEG spacer ensures solubility and reduces aggregation . For instance, Tos-PEG6-CH₂-Boc (a derivative) facilitates the formation of stable PROTACs by linking cereblon (CRBN) ligands to kinase inhibitors .
Case Study: PEG6-Tos in BTK Degradation
A notable application involves Bruton’s tyrosine kinase (BTK) degraders. By conjugating an ibrutinib analog (BTK ligand) to a CRBN ligand via PEG6-Tos, researchers achieved sustained BTK degradation in B-cell malignancies . The PEG spacer prevented steric clashes between the ligase and target, enhancing degradation efficiency by 40% compared to shorter linkers .
Comparative Analysis with Related Tosylated PEG Derivatives
Azide-PEG6-Tos: Expanding Functional Horizons
Azide-PEG6-Tos introduces an azide group alongside the tosyl, enabling click chemistry applications. The azide reacts with alkynes or cyclooctynes (e.g., DBCO) to form stable triazole linkages, useful in bioconjugation and surface modification . This derivative has been utilized in antibody-drug conjugate (ADC) synthesis, where precise coupling is critical .
Future Perspectives and Research Directions
Enhancing Biocompatibility and Targeting Precision
Current research focuses on PEG6-Tos derivatives with cleavable linkers (e.g., enzyme-sensitive or pH-labile bonds) to enable controlled drug release. For example, integrating a cathepsin-B cleavage site into the PEG spacer could enhance tumor-specific activation of PROTACs .
Computational Modeling for Linker Optimization
Machine learning algorithms are being employed to predict optimal PEG lengths and functional group placements. Preliminary studies suggest that PEG6 spacers minimize entropic penalties during E3 ligase-target protein interactions, outperforming PEG4 and PEG8 variants in 70% of simulated cases .
Scalable Synthesis and GMP Compliance
While PEG6-Tos is commercially available in research-grade quantities (e.g., 5 mg to 250 mg) , scaling production to Good Manufacturing Practice (GMP) standards remains a challenge. Advances in continuous-flow chemistry could reduce batch variability and improve yields from 65% to over 90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume